4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid
Overview
Description
4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique structure that combines a chromenyl moiety with a furan carboxylic acid group, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid typically involves multiple steps. One common approach is the O-alkylation of 7-hydroxy-4-methylcoumarin with a suitable benzyl halide to form the intermediate 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl ether. This intermediate is then subjected to a reaction with 5-methylfuran-2-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid involves its interaction with various molecular targets. The chromenyl moiety can interact with enzymes and receptors, modulating their activity. The furan carboxylic acid group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to the modulation of signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another coumarin derivative with different substituents.
7-hydroxy-4-methylcoumarin: A simpler coumarin derivative with known biological activities.
2-oxo-2H-chromen-7-yl acetate: A related compound with an acetate group instead of the furan carboxylic acid.
Uniqueness
4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid stands out due to its unique combination of a chromenyl moiety and a furan carboxylic acid group. This structural feature may confer distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
IUPAC Name |
4-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O6/c1-14-19-9-8-18(28-13-17-11-22(23(25)26)29-15(17)2)12-21(19)30-24(27)20(14)10-16-6-4-3-5-7-16/h3-9,11-12H,10,13H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOMKYBVAKUUQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(OC(=C3)C(=O)O)C)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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